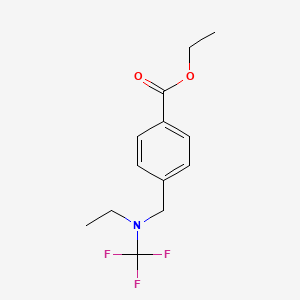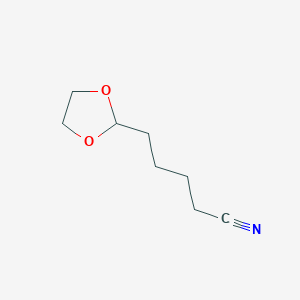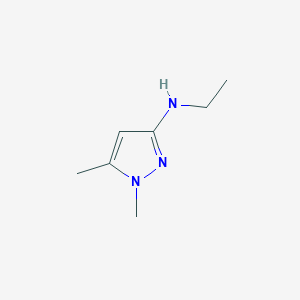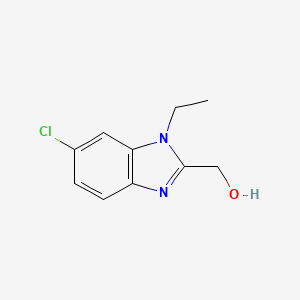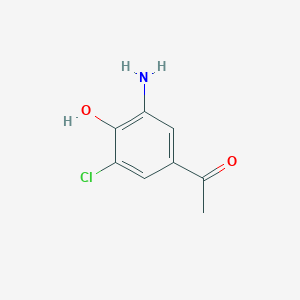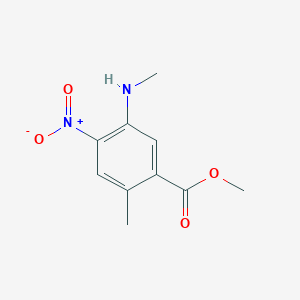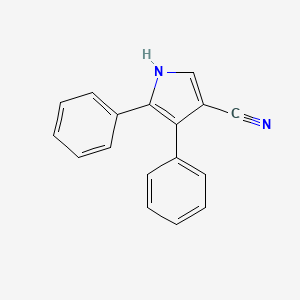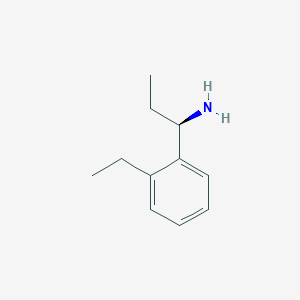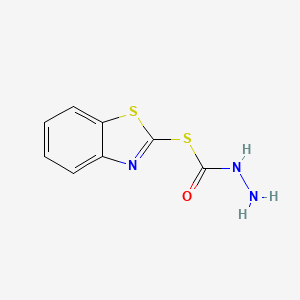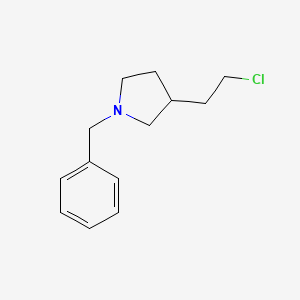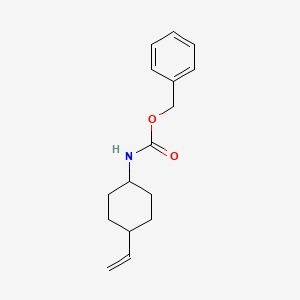
Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that features a triazole ring, a phenyl group, and a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, including the formation of the triazole ring, the attachment of the phenyl group, and the construction of the dihydropyridine ring. Common synthetic routes may include:
Formation of the Triazole Ring:
Attachment of the Phenyl Group: This step may involve a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group is coupled with a halogenated triazole.
Construction of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydropyridine ring can undergo oxidation to form pyridine derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its triazole ring is known to interact with various biological targets, making it useful in drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The dihydropyridine moiety is a common feature in calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various applications.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The dihydropyridine ring can interact with calcium channels, affecting ion transport and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-5-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl 4-(4-(1-methyl-1H-1,2,3-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxamide
Uniqueness
The uniqueness of Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, phenyl group, and dihydropyridine moiety allows for diverse interactions and applications, setting it apart from similar compounds.
Properties
CAS No. |
1184174-05-7 |
|---|---|
Molecular Formula |
C19H24N4O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H24N4O2/c1-19(2,3)25-18(24)23-11-9-15(10-12-23)14-5-7-16(8-6-14)17-20-13-22(4)21-17/h5-9,13H,10-12H2,1-4H3 |
InChI Key |
ZMEFJYOTZBWNSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C3=NN(C=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


